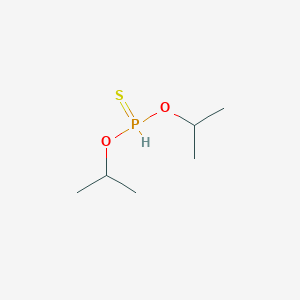
Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane, also known as DPPS, is a chemical compound that has gained significant attention in the scientific research community for its potential applications in various fields. DPPS is a phosphorus-containing compound that has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane has been used in various scientific research applications, including as a reagent in organic synthesis reactions. It has also been used as a ligand in coordination chemistry, where it forms complexes with metal ions. Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane has been used in the synthesis of novel phosphorus-containing compounds, which have potential applications in medicinal chemistry. Additionally, Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane has been used in the development of new materials, such as polymers.
Wirkmechanismus
The mechanism of action of Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane is not well understood. However, it has been suggested that it may act as a Lewis acid, which can coordinate with electron-rich molecules. Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane can also form complexes with metal ions, which can affect their reactivity.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane. However, it has been shown to have low toxicity in animal studies. Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane has also been shown to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane has several advantages for lab experiments, including its high purity and stability. It is also easy to handle and store. However, Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane has some limitations, including its limited solubility in common solvents, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
For the use of Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane in scientific research include the development of new compounds for medicinal chemistry, the development of new materials, and further research to understand its mechanism of action.
Synthesemethoden
Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane can be synthesized using different methods, including the reaction of phosphorus pentasulfide with isopropanol and propylene oxide. The reaction produces Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane as a white crystalline solid, which can be purified through recrystallization. Another method involves the reaction of phosphorus pentasulfide with isopropanol and propylene oxide in the presence of a catalyst, such as zinc chloride. This method produces a higher yield of Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane.
Eigenschaften
IUPAC Name |
di(propan-2-yloxy)-sulfanylidenephosphanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2PS/c1-5(2)7-9(10)8-6(3)4/h5-6H,1-4H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYSXKLYBUQIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[P+](=S)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2PS+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di(propan-2-yloxy)-sulfanylidenephosphanium | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


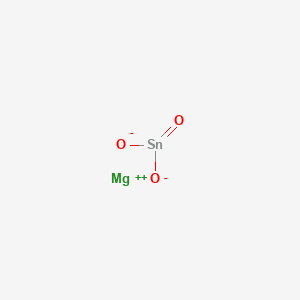

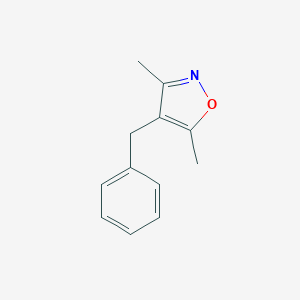
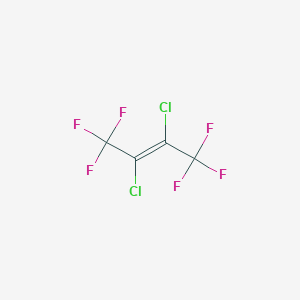
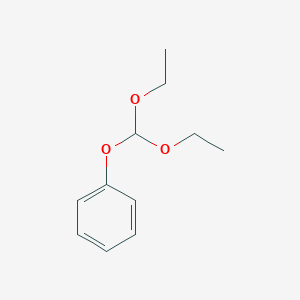
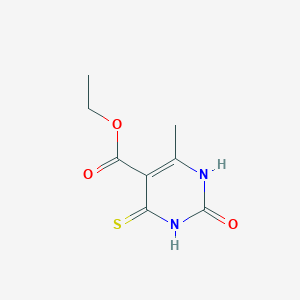

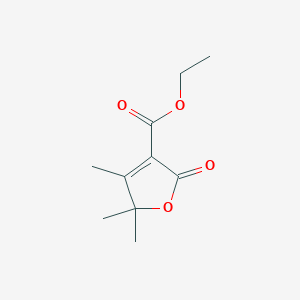
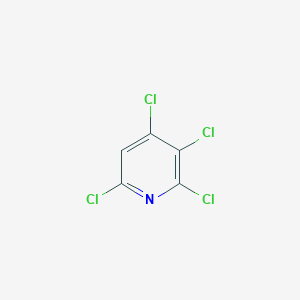
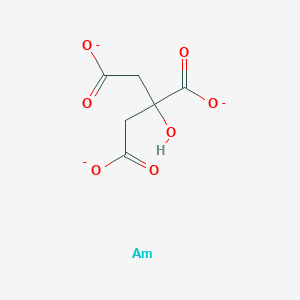
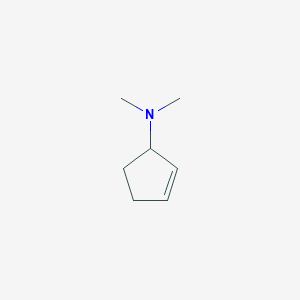
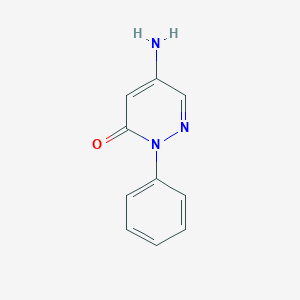
![3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile](/img/structure/B80349.png)